1-Benzyl-cis-3,5-dimethylpiperazine

Medicinal Chemistry Fluoroquinolone Antibiotics Stereochemistry

QC laboratories developing HPLC/LC-MS methods for detecting sildenafil-analog adulteration in dietary supplements require authenticated Methisosildenafil Impurity 10. Medicinal chemistry groups synthesizing conformationally-constrained CB1 receptor agonists need the cis-(3R,5S)-configured piperazine building block for tricyclic indole-3-carboxamide scaffolds. • Validated as Methisosildenafil Impurity 10 for regulatory compliance testing • cis-Stereochemistry essential for CB1 agonist pharmacological activity • Supplied at ≥98% purity; low-melting solid (mp 26-27°C) • Established synthetic route from benzyl chloride + cis-3,5-dimethylpiperazine

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 55115-99-6
Cat. No. B112764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-cis-3,5-dimethylpiperazine
CAS55115-99-6
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+
InChIKeyHTDQGGNOPNSEKT-TXEJJXNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





High-Purity 1-Benzyl-cis-3,5-dimethylpiperazine


1-Benzyl-cis-3,5-dimethylpiperazine (CAS 55115-99-6) is a chiral piperazine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol . The compound is defined by its cis- or (3R,5S)-rel configuration, a critical stereochemical feature that differentiates it from its trans-isomer [1]. It is supplied primarily as a research intermediate with a standard purity of ≥98% and is also recognized as a key reference standard, specifically Methisosildenafil Impurity 10 .

Why Generic Substitution Fails


In-class substitution of 1-benzyl-cis-3,5-dimethylpiperazine is precluded by strict stereochemical and functional requirements. The compound's specific cis- or (3R,5S)-rel configuration is essential for its designated role as a precursor to conformationally-constrained analogs of potent CB1 receptor agonists, where stereochemistry is a critical determinant of pharmacological activity . Furthermore, its established identity as Methisosildenafil Impurity 10 [1] makes it a mandatory, irreplaceable reference standard for analytical method development and regulatory compliance in pharmaceutical quality control, a role a generic analog cannot fulfill.

Quantitative Differentiation Evidence


Cis vs. Trans Stereochemistry Activity

The (3R,5S) or cis configuration of the dimethylpiperazine ring is a critical determinant of biological activity. In a class-level study on fluoroquinolone antibiotics, the cis-3,5-dimethyl configuration on the C-7 piperazine ring did not stimulate mammalian topoisomerase II cleavage at concentrations up to 2,000 µM, while the trans-3,5-dimethyl configuration was active at concentrations as low as 36 µM [1]. This class-level inference suggests that for applications where a specific spatial orientation is required to modulate or eliminate a biological interaction, the cis configuration of 1-benzyl-cis-3,5-dimethylpiperazine is a non-substitutable feature compared to its trans isomer (CAS 55115-99-6 vs. CAS 177707-46-3).

Medicinal Chemistry Fluoroquinolone Antibiotics Stereochemistry

Methisosildenafil Impurity 10 Reference Standard

1-Benzyl-cis-3,5-dimethylpiperazine is officially cataloged as 'Methisosildenafil Impurity 10' in multiple chemical databases and vendor catalogs [1]. While a specific HPLC relative retention time (RRT) is not publicly disclosed in open literature, its procurement is mandatory for analytical method validation, system suitability testing, and identification during quality control release of Methisosildenafil API or related drug products. A generic 1-benzylpiperazine derivative lacking the specific 3,5-dimethyl-cis stereochemistry would not co-elute with the target analyte, making it unsuitable for this critical function.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Potent CB1 Agonist Intermediate

This compound is a documented intermediate for the preparation of tricyclic indole-3-carboxamides, which are structurally restricted analogs of bicyclic indoles that act as potent CB1 cannabinoid receptor agonists . While a direct head-to-head comparison of the final agonist potency is not provided, the report that the conformational constraint of these bicyclic analogs led to increased potency compared to N-alkyl piperazine counterparts [1] highlights the essential role of the 1-benzyl-cis-3,5-dimethylpiperazine building block in achieving this advantageous scaffold.

Medicinal Chemistry CNS Drug Discovery CB1 Receptor

Physical State vs. Unsubstituted Piperazine

1-Benzyl-cis-3,5-dimethylpiperazine is a low-melting solid or liquid at room temperature with a reported melting point of 26-27°C or 48-50°C , and a predicted density of 0.96-0.964 g/cm³ [1]. This contrasts with its unsubstituted parent, cis-2,6-dimethylpiperazine, which is a crystalline solid with a much higher melting point (108-112°C) [2]. This difference in physical state and associated properties (e.g., boiling point ~291.5°C at 760 mmHg) [1] directly influences handling, solubility, and reaction conditions, making the benzylated derivative a distinct and more lipophilic synthon compared to the parent amine.

Physical Chemistry Formulation Development Process Chemistry

Key Applications


PDE5 Inhibitor Adulteration Detection

Forensic and QC laboratories should procure this compound for its validated role as Methisosildenafil Impurity 10 . It is an essential reference standard for developing HPLC or LC-MS methods to detect the adulteration of dietary supplements with Methisosildenafil and related sildenafil analogs, a known public health issue [1].

Conformationally-Constrained CNS Agent Synthesis

Medicinal chemistry groups focused on CNS drug discovery, specifically cannabinoid receptor targets, should utilize this building block to synthesize the tricyclic indole-3-carboxamide scaffold, which has been shown to yield potent CB1 receptor agonists . The cis-stereochemistry is crucial for achieving the intended conformational constraint [2].

Piperazine Pharmacophore SAR Studies

In SAR campaigns for projects involving piperazine-containing leads (e.g., fluoroquinolones, rimcazole analogs [3]), this specific cis-isomer is essential for creating a complete library. Its procurement is necessary to accurately assess the impact of N-benzyl substitution and cis-3,5-dimethyl stereochemistry on target engagement and selectivity, as class-level data indicates this configuration can drastically alter biological activity compared to the trans-isomer [4].

Chiral Piperazine Derivatization Methodology

Process chemists developing novel N-alkylation or other functionalization methods for chiral piperazines can use this compound as a well-defined substrate. Its liquid/low-melting solid nature and established synthetic route from benzyl chloride and cis-3,5-dimethylpiperazine [5] provide a convenient and tractable system for optimizing reaction conditions for this valuable class of building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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